molecular formula C14H12Cl2N2O B2361526 N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide CAS No. 326018-49-9

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

Cat. No.: B2361526
CAS No.: 326018-49-9
M. Wt: 295.16
InChI Key: ZZQTZJKTTKLZFN-UHFFFAOYSA-N
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Description

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide and its derivatives have been the focus of various synthetic and characterisation studies. For instance, Yusof et al. (2010) successfully synthesized and characterized three new compounds, including N'-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea, using spectroscopic techniques like IR, 1H, and 13C NMR. Their research elucidates the structural details and potential applications of these compounds in various fields, highlighting their relevance in scientific research (Yusof, R. Jusoh, W. Khairul, B. Yamin, 2010).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of derivatives of this compound has shown promising results. Nastasă et al. (2015) synthesized a series of hydrazones bearing a thiazole scaffold derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, exhibiting moderate to good growth inhibition activity against various bacterial and fungal strains, as well as significant free-radical scavenging abilities. This study opens avenues for the application of these compounds in the development of new antimicrobial and antioxidant agents (Nastasă, C., B. Tiperciuc, M. Duma, D. Benedec, O. Oniga, 2015).

Antiviral and Cytotoxic Activities

Further studies have explored the potential antiviral and cytotoxic activities of this compound derivatives. Dawood et al. (2011) investigated the synthesis of new pyrazole- and isoxazole-based heterocycles, derived from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, showing that some of these compounds have the ability to reduce the number of viral plaques caused by Herpes simplex type-1 (HSV-1) and also possess cytotoxic activities. This research demonstrates the therapeutic potential of these compounds in the treatment of viral infections and cancer (Dawood, K., H. Abdel-Gawad, H. Mohamed, F. Badria, 2011).

Mechanism of Action

Target of Action

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a chemical compound that has a similar structure to Propanil , a widely used contact herbicide . The primary targets of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are likely to be similar to those of Propanil, which primarily targets the photosynthesis process in plants .

Mode of Action

The mode of action of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is likely to involve the inhibition of photosynthesis and CO2 fixation in plants . This is achieved by inhibiting the electron transport chain reaction, which prevents the conversion of CO2 to carbohydrate precursors . This inhibition hinders the further development of the plant .

Biochemical Pathways

The biochemical pathways affected by N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide are those involved in photosynthesis . By inhibiting the electron transport chain reaction, the compound disrupts the photosynthetic reactions that capture sunlight energy and yield molecules with high energy content . This disruption affects the plant’s ability to convert light energy into chemical energy, impacting the plant’s growth and development .

Pharmacokinetics

Propanil is known to undergo extensive first-pass oxidation to form a weakly active metabolite .

Result of Action

The result of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide’s action is the inhibition of plant growth and development . By disrupting the photosynthetic process, the compound prevents the plant from converting light energy into chemical energy, which is crucial for the plant’s growth and survival .

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQTZJKTTKLZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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